molecular formula C19H21NO B15076576 2',4'-Dimethyl-4-(dimethylamino)-chalcone CAS No. 38169-56-1

2',4'-Dimethyl-4-(dimethylamino)-chalcone

Cat. No.: B15076576
CAS No.: 38169-56-1
M. Wt: 279.4 g/mol
InChI Key: AUSURPUVSAOBGD-XYOKQWHBSA-N
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Description

2’,4’-Dimethyl-4-(dimethylamino)-chalcone is an organic compound belonging to the chalcone family, which is characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-4-(dimethylamino)-chalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2’,4’-dimethylacetophenone and 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2’,4’-Dimethyl-4-(dimethylamino)-chalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-4-(dimethylamino)-chalcone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution) are used.

Major Products

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated chalcones and alcohols.

    Substitution: Various substituted chalcones depending on the reagents used.

Scientific Research Applications

2’,4’-Dimethyl-4-(dimethylamino)-chalcone has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of organic materials and dyes.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-4-(dimethylamino)-chalcone involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    4’-Methoxy-4-(dimethylamino)-chalcone: A similar compound with a methoxy group instead of a methyl group.

    2’,4’-Dimethyl-4-hydroxychalcone: A similar compound with a hydroxy group instead of a dimethylamino group.

Uniqueness

2’,4’-Dimethyl-4-(dimethylamino)-chalcone is unique due to the presence of both dimethyl and dimethylamino groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with biological targets and improve its solubility and stability.

Properties

CAS No.

38169-56-1

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H21NO/c1-14-5-11-18(15(2)13-14)19(21)12-8-16-6-9-17(10-7-16)20(3)4/h5-13H,1-4H3/b12-8+

InChI Key

AUSURPUVSAOBGD-XYOKQWHBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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